Methylnitrosocyanamide
Description
Methylnitrosocyanamide (MNC) is a nitrosated compound formed through the reaction of methylguanidine with sodium nitrite under acidic conditions, such as those found in the human stomach . MNC exhibits strong mutagenic activity, preferentially inducing GC→AT transition mutations in bacterial and mammalian systems . Its carcinogenicity is linked to its ability to alkylate DNA, leading to errors in replication and malignant transformation .
Properties
IUPAC Name |
methyl(nitroso)cyanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3N3O/c1-5(2-3)4-6/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHOYZNRIPLSCPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C#N)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8020884 | |
| Record name | Methylnitrosocyanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8020884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
85.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33868-17-6 | |
| Record name | N-Methyl-N-nitrosocyanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33868-17-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methylnitrosocyanamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033868176 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methylnitrosocyanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8020884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHYLNITROSOCYANAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5FK4E5UN7F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methylnitrosocyanamide can be synthesized from methylguanidine and sodium nitrite in simulated gastric juice . The reaction involves the nitrosation of methylguanidine, leading to the formation of this compound.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: Methylnitrosocyanamide primarily undergoes mutagenic reactions, inducing base substitution mutations. It preferentially induces GC → AT transition mutations but can also induce other base substitution mutations at a lower frequency .
Common Reagents and Conditions:
Reagents: Sodium nitrite, methylguanidine
Conditions: Simulated gastric juice, controlled temperature and pH
Major Products: The primary product of the reaction involving this compound is the induced mutation in the genetic material of the target organism.
Scientific Research Applications
Methylnitrosocyanamide has been widely used in scientific research due to its potent mutagenic properties. Its applications include:
Chemistry: Studying the mechanisms of mutagenesis and carcinogenesis.
Biology: Investigating the effects of mutagens on genetic material.
Medicine: Understanding the role of mutagens in cancer development.
Industry: Limited use due to its carcinogenic nature, but it serves as a model compound for studying mutagenic processes
Mechanism of Action
Methylnitrosocyanamide exerts its effects by inducing mutations in the genetic material of organisms. It preferentially induces GC → AT transition mutations by altering the base pairing during DNA replication. The compound targets suppressor genes, leading to mutations that can result in carcinogenesis .
Comparison with Similar Compounds
Key Research Findings
Modifying Factors: Co-exposure to iodoacetamide or Tween 60 increases MNC’s carcinogenicity in rat glandular stomachs, likely by enhancing mucosal permeability .
Genotoxicity: In Chinese hamster fibroblasts, MNC induces chromosomal aberrations and 8-azaguanine resistance at lower concentrations (1–10 μM) compared to MNNG .
Regulatory Gaps: Unlike NDMA, MNC lacks comprehensive risk assessments despite comparable carcinogenic potency in specific tissues .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
